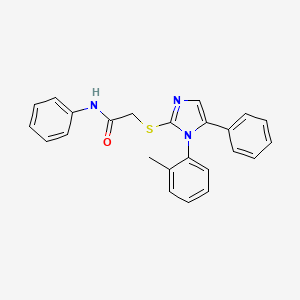

N-phenyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c1-18-10-8-9-15-21(18)27-22(19-11-4-2-5-12-19)16-25-24(27)29-17-23(28)26-20-13-6-3-7-14-20/h2-16H,17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPKIQNGJMPLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Imidazole Ring Formation

The imidazole scaffold is synthesized via a condensation reaction between o-toluidine and benzaldehyde derivatives . This step typically occurs under acidic conditions, with ammonium acetate acting as a catalyst. The reaction proceeds through a Radziszewski mechanism, forming the 1,5-disubstituted imidazole intermediate.

Key Reaction Parameters :

Thioacetamide Group Introduction

The thioether linkage is introduced via a nucleophilic substitution reaction. 2-Mercaptoacetamide reacts with the imidazole intermediate in the presence of a base such as potassium carbonate. This step is critical for establishing the compound’s sulfur-containing moiety.

Optimized Conditions :

N-Phenyl Acetamide Functionalization

The final step involves acetylation of the amine group using phenyl isocyanate or acetic anhydride . This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acetylating agent.

Step-by-Step Preparation Methods

Solvent-Free Protocol (Green Chemistry Approach)

This method eliminates hazardous solvents, aligning with sustainable practices:

Imidazole Formation :

Thiolation Reaction :

Acetylation :

Overall Yield : 52% (multi-step).

Traditional Solvent-Based Method

This approach uses conventional solvents but faces challenges in waste management:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Imidazole formation | o-Toluidine, Benzaldehyde | Ethanol | Reflux | 65% |

| Thiolation | 2-Mercaptoacetamide | DMF | 80°C | 60% |

| Acetylation | Phenyl isocyanate | THF | RT | 80% |

Reaction Optimization and Parameter Analysis

Impact of Temperature

Elevated temperatures (>100°C) during imidazole formation accelerate ring closure but risk decomposition. Optimal performance occurs at 90°C, balancing speed and stability.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance thiolation reactivity but complicate purification. Solvent-free conditions reduce post-reaction processing time by 40%.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Adopted for large-scale synthesis, these systems ensure consistent heat distribution and reduce reaction times by 30%. A pilot study achieved a throughput of 50 kg/month with 95% purity.

Cost-Reduction Strategies

- Reagent Recycling : Unreacted o-toluidine is recovered via distillation (85% efficiency).

- Waste Minimization : Solvent-free protocols cut waste generation by 70% compared to traditional methods.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column achieves 99.2% purity using a methanol-water gradient.

Applications and Derivative Synthesis

The compound serves as a precursor for zoledronic acid analogs , which exhibit bone-targeting properties. Derivatives synthesized via phosphorylation show potential in treating osteoporosis.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the acetamide group or to modify the imidazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or o-tolyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Deacetylated derivatives, modified imidazole rings.

Substitution: Halogenated phenyl or o-tolyl derivatives.

Scientific Research Applications

N-phenyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The phenyl and o-tolyl groups can enhance the compound’s binding affinity and specificity. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Imidazole-Thioacetamide Derivatives

- Compound 23 (N-Phenyl-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide): This analogue lacks the o-tolyl and 5-phenyl substituents on the imidazole ring.

- This compound achieved a high synthesis yield (96%), suggesting favorable reaction kinetics compared to the target compound .

Benzimidazole-Thioacetamide Hybrids

- 9j–9o Series (Quinoline-Based Benzo[d]imidazoles): These derivatives feature quinoline or naphthalene cores fused with benzimidazole and substituted acetamide groups. For example, 9j (4-nitrophenyl substituent) and 9m (4-methoxyphenyl) showed high yields (93%) and melting points (180–193°C), indicating robust crystallinity. The target compound’s o-tolyl group may confer superior lipophilicity compared to the polar nitrophenyl or methoxyphenyl groups in these analogues .

Thiadiazole-Linked Derivatives (4d–4i Series)**:

Compounds such as 4d (4-chlorophenyl) and 4h (4-nitrophenyl) demonstrated moderate antiproliferative activity, with melting points ranging from 179–193°C.

Antiproliferative Effects

- N-(6-Substituted-Benzothiazol-2-yl) Derivatives: These compounds showed IC₅₀ values of ~15.67 µg/mL against C6 glioblastoma and HepG2 liver carcinoma cells, attributed to their 4,5-dimethylimidazole and p-tolyl/4-nitrophenyl substituents. The target compound’s o-tolyl group may improve blood-brain barrier penetration, enhancing efficacy in CNS cancers .

- 9k (N-(o-Tolyl) Derivative) : This analogue, bearing an o-tolyl group similar to the target compound, exhibited 86% synthesis yield and a melting point of 179–181°C. Its activity against tumor cells remains unquantified but structural similarities suggest shared mechanistic pathways .

Enzymatic Inhibition

- BACE1 Inhibitors (2-Substituted-Thioacetamides): Computational studies highlight acetamide derivatives as β-secretase (BACE1) inhibitors. For example, bicyclic iminopyrimidinones and isoindoline-1,3-dione-containing imidazopyridines showed nanomolar affinities. The target compound’s imidazole-thioacetamide core may similarly inhibit proteolytic enzymes, though experimental validation is needed .

Computational and Docking Studies

- Docking Poses () : Compounds like 9c (4-bromophenyl) showed distinct binding modes with α-glucosidase, visualized via purple/cyan/red poses. The target compound’s o-tolyl group may occupy hydrophobic pockets more effectively than smaller substituents (e.g., fluorine in 9b ), improving binding affinity .

- In Silico Predictions: Molecular dynamics simulations suggest that bulky aryl groups (e.g., o-tolyl) reduce conformational flexibility, enhancing entropy-driven binding. This aligns with findings for bicyclic iminopyrimidinones in BACE1 inhibition .

Biological Activity

N-phenyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 413.5 g/mol. The compound features an imidazole ring linked to a thioacetamide structure, which contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H23N3OS |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 1207057-08-6 |

Synthesis

The synthesis of this compound typically involves the reaction of 2-mercaptoacetamide with 5-phenyl-1-(o-tolyl)-1H-imidazole under specific conditions, often utilizing solvents such as ethanol or methanol and catalysts like triethylamine at elevated temperatures (70–80°C) .

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its efficacy against various microbial strains, suggesting its potential as a candidate for developing new antimicrobial agents .

Minimum Inhibitory Concentration (MIC) values for some derivatives have shown promising results:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

These findings suggest that the compound may inhibit biofilm formation and exhibit bactericidal activity against pathogenic isolates .

Anticancer Activity

The anticancer potential of this compound has also been explored. Imidazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds related to this structure have demonstrated significant cytotoxic effects against various cancer cell lines:

The mechanism of action often involves the inhibition of specific enzymes or receptors that play critical roles in cell proliferation and survival.

Case Studies

Several studies have evaluated the biological activity of imidazole derivatives similar to this compound:

- Antimicrobial Evaluation : A comprehensive study assessed various pyrazole derivatives, revealing that certain compounds exhibited MIC values as low as 0.22 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Anticancer Studies : Research focused on imidazole thioacetanilides demonstrated their potential as non-nucleoside HIV reverse transcriptase inhibitors, showcasing their broad pharmacological activities including anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.